Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate structure
95715-86-9 structure
Product Name:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
CAS-Nr.:95715-86-9
MF:C12H21NO5
MW:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
Update Time:2025-05-27

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
    • METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
    • (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
    • (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
    • 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
    • Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
    • NULL
    • (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
    • (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
    • 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
    • (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
    • (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
    • 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
    • 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
    • B5352
    • 95715-86-9
    • DTXSID60350836
    • CS-D1220
    • 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
    • MFCD00674041
    • SCHEMBL121419
    • EN300-651263
    • (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • PS-7373
    • BP-12795
    • Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
    • Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
    • Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
    • (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
    • O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
    • 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
    • N88SYW3697
    • ZNBUXTFASGDVCL-MRVPVSSYSA-N
    • 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
    • Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
    • AKOS015893990
    • MDL: MFCD00674041
    • Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
    • InChI-Schlüssel: ZNBUXTFASGDVCL-MRVPVSSYSA-N
    • Lächelt: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 259.14197277g/mol
  • Monoisotopenmasse: 259.14197277g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 345
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 65.1Ų

Experimentelle Eigenschaften

  • Farbe/Form: flüssig
  • Dichte: 1.082 g/mL at 25 °C(lit.)
  • Siedepunkt: 102°C/2mmHg(lit.)
  • Flammpunkt: Fahrenheit: 199.4° f< br / >Celsius: 93° C< br / >
  • Brechungsindex: n20/D 1.444(lit.)
  • Löslichkeit: Leicht löslich (3,9 g/l) (25°C),
  • PSA: 65.07000
  • LogP: 1.46930
  • Optische Aktivität: [α]20/D +54°, c = 1.3 in chloroform

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Sicherheitsinformationen

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM111642-10g
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
95715-86-9 95%
10g
$284 2021-08-06
Chemenu
CM111642-25g
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
95715-86-9 95%
25g
$569 2021-08-06
TRC
B690090-500mg
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
95715-86-9
500mg
$ 69.00 2023-09-08
TRC
B690090-1g
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
95715-86-9
1g
$ 98.00 2023-09-08
TRC
B690090-2g
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
95715-86-9
2g
$ 178.00 2023-09-08
TRC
B690090-5g
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
95715-86-9
5g
$ 420.00 2023-04-18
TRC
B690090-10g
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
95715-86-9
10g
$ 798.00 2023-04-18
Ambeed
A466943-250mg
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
95715-86-9 97%
250mg
$10.0 2025-04-14
Ambeed
A466943-1g
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
95715-86-9 97%
1g
$12.0 2025-04-14
Ambeed
A466943-5g
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
95715-86-9 97%
5g
$28.0 2025-04-14

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
Referenz
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ;  rt; 2 h, rt
Referenz
Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks
Wei, Wei; Khangarot, Rama Kanwar; Stahl, Lothar ; Veresmortean, Cristina; Pradhan, Padmanava; et al, Organic Letters, 2018, 20(12), 3574-3578

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  16 h, rt
Referenz
Preparation of heterocyclic compounds as antibacterial compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ;  48 h, rt
Referenz
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  0.5 h, 110 °C
Referenz
Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  48 h, 20 °C
1.2 Reagents: Sodium carbonate ;  neutralized
Referenz
Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry
Ollivier, Anthony; Goubert, Marlene; Tursun, Ahmatjan; Canet, Isabelle; Sinibaldi, Marie-Eve, ARKIVOC (Gainesville, 2010, (9), 108-126

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ;  2 h, rt
Referenz
Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents
Micale, Nicola; Kozikowski, Alan P.; Ettari, Roberta; Grasso, Silvana; Zappala, Maria; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, rt
Referenz
Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 2,2-Dimethoxypropane ,  Boron trifluoride etherate
Referenz
Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues
Floquet, Nicolas; Leroy, Samuel; Muzard, Murielle; Guillerm, Georges; Behr, Jean-Bernard, Letters in Drug Design & Discovery, 2005, 2(8), 579-583

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diethyl ether ,  Boron trifluoride Solvents: Acetone ;  2 h, rt
Referenz
Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position
Qian, Wenjian; Park, Jung-Eun; Liu, Fa; Lee, Kyung S.; Burke, Terrence R., Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
Referenz
In Search of Small Molecules That Selectively Inhibit MBOAT4
Murzinski, Emily S.; Saha, Ishika ; Ding, Hui; Strugatsky, David ; Hollibaugh, Ryan A. ; et al, Molecules, 2021, 26(24),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ;  12 h, rt
1.5 Reagents: Triethylamine
Referenz
Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities
Nagaoka, Hikaru; Nishiwaki, Hisashi; Kubo, Takuya; Akamatsu, Miki; Yamauchi, Satoshi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis
Dondoni, Alessandro; Perrone, Daniela, Journal of Organic Chemistry, 1995, 60(15), 4749-54

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Referenz
Methods and intermediates for synthesizing SK1-I
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Referenz
4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthase
Martin, Nathaniel I.; Woodward, Joshua J.; Winter, Michael B.; Marletta, Michael A., Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  1 h, reflux
Referenz
Synthesis of fluorescent lactosylceramide stereoisomers
Liu, Yidong; Bittman, Robert, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Referenz
Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines
Andrade, Saulo F.; Oliveira, Barbara G.; Pereira, Larissa C.; Ramos, Jonas P.; Joaquim, Angelica R.; et al, European Journal of Medicinal Chemistry, 2017, 138, 13-25

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Acetone
Referenz
Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation
Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A
Yonezawa, Yasuchika; Shimizu, Kanetaka; Yoon, Kwan-Sik; Shin, Chung-Gi, Synthesis, 2000, (5), 634-636

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Bestellnummer:A846907
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Menge:100g
Reinheit:99%
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Preis ($):286.0
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3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
A846907
Reinheit:99%
Menge:100g
Preis ($):286.0
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